3-Ethyl-4'-ethynyl-1,1'-biphenyl 3-Ethyl-4'-ethynyl-1,1'-biphenyl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13743755
InChI: InChI=1S/C16H14/c1-3-13-8-10-15(11-9-13)16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3
SMILES: CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C
Molecular Formula: C16H14
Molecular Weight: 206.28 g/mol

3-Ethyl-4'-ethynyl-1,1'-biphenyl

CAS No.:

Cat. No.: VC13743755

Molecular Formula: C16H14

Molecular Weight: 206.28 g/mol

* For research use only. Not for human or veterinary use.

3-Ethyl-4'-ethynyl-1,1'-biphenyl -

Molecular Formula C16H14
Molecular Weight 206.28 g/mol
IUPAC Name 1-ethyl-3-(4-ethynylphenyl)benzene
Standard InChI InChI=1S/C16H14/c1-3-13-8-10-15(11-9-13)16-7-5-6-14(4-2)12-16/h1,5-12H,4H2,2H3
Standard InChI Key AZFDBQXOETVDIS-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C
Canonical SMILES CCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C

Chemical Identity and Structural Properties

Molecular Architecture

The compound’s IUPAC name, 1-ethyl-3-(4-ethynylphenyl)benzene, reflects its biphenyl backbone with substituents at specific positions (Figure 1) . Key structural features include:

  • Ethyl group (-CH₂CH₃) at the third carbon of the first benzene ring, introducing steric bulk and moderate electron-donating effects.

  • Ethynyl group (-C≡CH) at the fourth carbon of the second benzene ring, providing a reactive sp-hybridized carbon for further functionalization.

Table 1: Fundamental Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₆H₁₄
Molecular Weight206.28 g/mol
IUPAC Name1-ethyl-3-(4-ethynylphenyl)benzene
SMILESCCC1=CC(=CC=C1)C2=CC=C(C=C2)C#C
InChIKeyAZFDBQXOETVDIS-UHFFFAOYSA-N

Synthesis Methodologies

Cross-Coupling Strategies

The biphenyl core is commonly constructed via Suzuki-Miyaura or Sonogashira coupling, which form carbon-carbon bonds between aryl halides and boronic acids/alkynes. A plausible synthetic route involves:

  • Suzuki Coupling: Reacting 3-ethylphenylboronic acid with 4-bromoiodobenzene to yield 3-ethyl-4'-iodo-1,1'-biphenyl.

  • Sonogashira Coupling: Introducing the ethynyl group via reaction with trimethylsilylacetylene (TMSA), followed by desilylation .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C~75%*
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT~65%*
DesilylationK₂CO₃, MeOH/H₂O, RT~90%*
*Theoretical yields based on analogous reactions .

Purification and Characterization

Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) isolates the product. Purity is confirmed by HPLC (>95%), while structural validation employs mass spectrometry (EI-MS: m/z 206.28 [M]⁺) and ¹H NMR .

Reactivity and Functionalization

Ethynyl Group Reactivity

The terminal alkyne undergoes characteristic reactions:

  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles for pharmaceutical applications .

  • Palladium-Catalyzed Coupling: Sonogashira or Heck reactions to extend π-conjugation for optoelectronic materials .

Electronic Effects

The ethyl group’s inductive (+I) effect slightly donates electron density to the biphenyl system, modulating redox potentials. Cyclic voltammetry of analogous compounds shows oxidation peaks at ~1.2 V (vs. Ag/AgCl), suggesting stability under ambient conditions .

ApplicationFunctionalizationOutcome
OLED EmittersPd-catalyzed aryl extensionλ_em = 450–550 nm
Anticancer ProdrugsCuAAC with azide derivativesIC₅₀ reduction by 40%*
*Hypothetical data based on analogous systems .
SolventSolubility (mg/mL)
DMSO25.0
Ethanol12.5
Water<0.1
Data adapted from analogous biphenyl derivatives .

Stability Considerations

Exposure to protic acids or oxidizing agents degrades the ethynyl group. Handling under anhydrous conditions with glovebox techniques is advised for long-term storage .

Future Research Directions

  • Alternative Syntheses: Exploring photoredox catalysis for milder, greener coupling conditions.

  • Material Science: Incorporating the compound into metal-organic frameworks (MOFs) for gas storage.

  • Biological Studies: Assessing toxicity and pharmacokinetics of prodrug derivatives.

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